molecular formula C11H9ClN2O2 B3039326 4-(3-Methoxyphenoxy)-6-chloropyrimidine CAS No. 1017087-53-4

4-(3-Methoxyphenoxy)-6-chloropyrimidine

Cat. No.: B3039326
CAS No.: 1017087-53-4
M. Wt: 236.65 g/mol
InChI Key: GMSWOTHHSIUXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound features a methoxyphenoxy group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-6-chloropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and 6-chloropyrimidine.

    Coupling Reaction: The 3-methoxyphenol is reacted with 6-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the coupling process.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation of the methoxy group can produce hydroxypyrimidine derivatives.

Scientific Research Applications

4-(3-Methoxyphenoxy)-6-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyphenoxy group can enhance the compound’s ability to bind to specific targets, while the chlorine atom can influence its reactivity and stability. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenoxy)-2-chloropyrimidine: Similar structure but with the chlorine atom at the 2-position.

    4-(3-Methoxyphenoxy)-5-chloropyrimidine: Similar structure but with the chlorine atom at the 5-position.

    4-(3-Methoxyphenoxy)-6-bromopyrimidine: Similar structure but with a bromine atom instead of chlorine at the 6-position.

Uniqueness

4-(3-Methoxyphenoxy)-6-chloropyrimidine is unique due to the specific positioning of the methoxyphenoxy group and the chlorine atom on the pyrimidine ring

Biological Activity

4-(3-Methoxyphenoxy)-6-chloropyrimidine is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a pyrimidine core substituted with a methoxyphenoxy group at the 4-position and a chlorine atom at the 6-position. The molecular formula is C_12H_10ClN_1O_2, and its CAS number is 1017087-53-4. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In various studies, it has shown promising results against different cancer cell lines:

  • MCF-7 and MDA-MB-231 Cells : The compound demonstrated IC50 values ranging from 1.75 to 9.46 µM, outperforming the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 µM and 11.73 µM, respectively .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis, as evidenced by increased levels of caspase-9 in treated cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with notable effectiveness:

  • Escherichia coli : Achieved a minimum inhibitory concentration (MIC) of 6.5 µg/mL.
  • Candida albicans : Showed an MIC of 250 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent PositionModificationEffect on Activity
4Methoxy groupEnhances lipophilicity and cellular uptake
6Chlorine atomIncreases binding affinity to target enzymes

Studies have shown that modifications at these positions can significantly alter the compound's potency against cancer cells and microbes .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, on multiple cancer cell lines such as HepG2, HCT-116, and PC3. The results indicated substantial cytotoxicity, particularly in MCF-7 cells .
  • Antiviral Potential : Although primarily studied for anticancer and antimicrobial properties, preliminary data suggest potential antiviral activity against certain viral strains, although further research is needed to confirm these findings.
  • In Vivo Studies : Animal model studies are underway to evaluate the efficacy of this compound in reducing tumor size in xenograft models, which will provide insights into its therapeutic potential in clinical settings .

Properties

IUPAC Name

4-chloro-6-(3-methoxyphenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(5-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSWOTHHSIUXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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